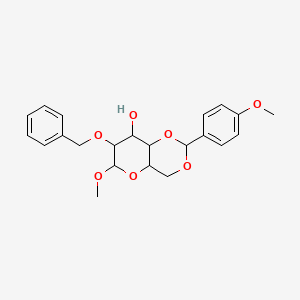![molecular formula C18H15BrF3N3 B15020588 5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15020588.png)
5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine is a synthetic organic compound that features a complex structure with both bromine and trifluoromethyl groups
Métodos De Preparación
The synthesis of 5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds . The reaction conditions often involve palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Reagents such as palladium catalysts, organoboron compounds, and reducing agents are commonly used. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the type of reaction.
Aplicaciones Científicas De Investigación
5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Mecanismo De Acción
The mechanism by which 5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds include other imidazole derivatives with bromine and trifluoromethyl groups. These compounds may share some chemical properties but differ in their specific activities and applications. For example:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound has similar functional groups but a different overall structure, leading to distinct chemical behaviors.
3,5-Bis(trifluoromethyl)benzyl bromide: Another related compound with unique properties and applications.
The uniqueness of 5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine lies in its specific combination of functional groups and the resulting chemical and biological activities.
Propiedades
Fórmula molecular |
C18H15BrF3N3 |
|---|---|
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
5-(3-bromophenyl)-1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]imidazol-2-amine |
InChI |
InChI=1S/C18H15BrF3N3/c1-25-16(13-3-2-4-15(19)9-13)11-24-17(25)23-10-12-5-7-14(8-6-12)18(20,21)22/h2-9,11H,10H2,1H3,(H,23,24) |
Clave InChI |
QZUBIRBLXHTCRE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1NCC2=CC=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B15020509.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B15020513.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15020526.png)
![2-[4-Bromo-5-methyl-2-(propan-2-YL)phenoxy]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15020535.png)

![4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B15020556.png)
![(5E)-5-{[(3-aminophenyl)amino]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one](/img/structure/B15020560.png)
![N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B15020569.png)
![(3E)-N-(2-methoxy-5-methylphenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide](/img/structure/B15020583.png)
![2-(2,5-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15020591.png)
![(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B15020596.png)

![(5E)-5-(3,4-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15020616.png)

